molecular formula C8H16O3 B13732323 2,2,5,5-Tetramethyltetrahydro-3,4-furandiol CAS No. 29839-67-6

2,2,5,5-Tetramethyltetrahydro-3,4-furandiol

Cat. No.: B13732323
CAS No.: 29839-67-6
M. Wt: 160.21 g/mol
InChI Key: WVXOZBMNWUBMPZ-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyltetrahydro-3,4-furandiol is a furan-based building block of significant interest in synthetic organic chemistry and materials science. Its value is derived from the stereochemistry of the diol group and the stability of the heavily substituted tetrahydrofuran ring. The saturated furan ring, functionalized with two hydroxyl groups at the 3 and 4 positions, makes it a versatile precursor for the synthesis of complex molecular architectures, including chiral ligands, polymers, and natural product analogs . Researchers can leverage this compound to develop novel polyols and other oxygen-rich chemicals from biomass-derived platforms, contributing to sustainable chemical production . The tetramethyl substitution on the ring imparts significant steric and electronic influences, which can be exploited to direct reaction pathways and enhance the stability of resulting compounds, offering a robust scaffold for constructing specialized materials and catalytic systems . Its mechanism of action in research contexts typically involves serving as a core intermediate whose diol functionality undergoes selective reactions such as oxidation, etherification, or esterification, enabling the precise fabrication of target molecules with tailored properties.

Properties

CAS No.

29839-67-6

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2,2,5,5-tetramethyloxolane-3,4-diol

InChI

InChI=1S/C8H16O3/c1-7(2)5(9)6(10)8(3,4)11-7/h5-6,9-10H,1-4H3

InChI Key

WVXOZBMNWUBMPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C(O1)(C)C)O)O)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of 2,5-Dimethylhexane-2,5-diol

One of the primary methods for preparing related tetrahydrofuran derivatives, such as 2,2,5,5-tetramethyltetrahydrofuran, involves acid-catalyzed intramolecular ring closure of 2,5-dimethylhexane-2,5-diol. This method can be adapted for the preparation of 2,2,5,5-tetramethyltetrahydro-3,4-furandiol by appropriate modification of the starting diol to include hydroxyl groups at positions 3 and 4.

  • Catalysts: Strong acid catalysts such as sulfuric acid or zeolites are employed to promote cyclization.
  • Reaction Conditions: Controlled heating under reflux, often in an inert solvent or neat conditions.
  • Yields: Zeolite catalysts have been reported to provide higher yields and selectivity compared to sulfuric acid.
  • Purification: Standard organic work-up followed by distillation or recrystallization.
Parameter Details
Starting Material 2,5-Dimethylhexane-2,5-diol
Catalyst Sulfuric acid / Zeolites
Temperature Typically 80–120 °C
Solvent Often none or inert solvents
Reaction Time Several hours
Yield Up to 85% (dependent on catalyst)

Controlled Oxidation and Hydroxylation

The introduction of hydroxyl groups at the 3 and 4 positions to form the diol functionality can be achieved by selective oxidation or hydroxylation of methyl-substituted tetrahydrofuran intermediates. This step requires careful control to avoid over-oxidation or ring cleavage.

  • Oxidizing Agents: Mild oxidants such as osmium tetroxide or catalytic systems enabling dihydroxylation.
  • Reaction Conditions: Low temperature to moderate temperature, often in aqueous or mixed solvents.
  • Outcome: Vicinal diol formation on the tetrahydrofuran ring.

Reaction Mechanism Insights

The acid-catalyzed ring closure proceeds via protonation of hydroxyl groups, facilitating intramolecular nucleophilic attack to form the cyclic ether. The presence of bulky methyl groups at positions 2 and 5 stabilizes the tetrahydrofuran ring and influences the regioselectivity of the cyclization.

The subsequent hydroxylation steps proceed via syn-addition mechanisms typical of dihydroxylation reactions, yielding the 3,4-diol substitution pattern.

Experimental Data and Characterization

Molecular and Physical Properties

Property Value
Molecular Formula C8H16O3
Molecular Weight 160.11 g/mol
Exact Mass 160.10994 Da
Melting Point Not widely reported
Boiling Point Not widely reported
Polar Surface Area ~40.5 Ų
Hydrogen Bond Donors 2 (diol groups)
Hydrogen Bond Acceptors 3 (ether oxygen + 2 OH groups)
Rotatable Bonds 3

Spectral Data

  • Mass Spectrometry (GC-MS): Characteristic fragmentation patterns consistent with tetrahydrofuran diol derivatives.
  • Infrared Spectroscopy (IR): Strong O-H stretching bands (~3400 cm^-1) and C-O-C ether bands (~1100 cm^-1).
  • NMR Spectroscopy: Signals corresponding to methyl groups at 2 and 5 positions, and hydroxyl protons at 3 and 4 positions.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Conditions Yield (%) Notes
Acid-catalyzed cyclization 2,5-Dimethylhexane-2,5-diol Sulfuric acid, 80–120 °C 70–85 Zeolites improve yield
Selective hydroxylation Tetramethyltetrahydrofuran Osmium tetroxide, mild temps Variable Introduces 3,4-diol functionality
Multi-step synthesis Alkylated diol precursors Acid catalysis + oxidation Moderate Requires purification steps

Research and Industrial Applications

Due to its stable tetrahydrofuran ring and vicinal diol groups, 2,2,5,5-tetramethyltetrahydro-3,4-furandiol is useful as a solvent and intermediate in organic synthesis. Its non-polar characteristics combined with the presence of hydroxyl groups enable unique reactivity profiles without peroxide formation risk.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyltetrahydro-3,4-furandiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Solvent Properties

TMTHF is utilized as a non-polar solvent in various chemical reactions due to its ability to dissolve a range of organic compounds without forming hazardous peroxides. Its solvent properties make it particularly useful in:

  • Fischer Esterification : TMTHF serves as an effective solvent for this reaction, facilitating the formation of esters from carboxylic acids and alcohols.
  • Amidation Reactions : It aids in the synthesis of amides from carboxylic acids and amines.

Biological Applications

TMTHF has been evaluated for its potential use in medicinal chemistry:

  • Biological Assays : Its non-peroxide forming nature allows for safer use in biological systems. It has shown promise as a solvent in biological assays where traditional solvents may pose risks.
  • Enzyme-Catalyzed Reactions : Studies indicate that TMTHF can enhance enzyme activity compared to conventional solvents, leading to improved yields in biochemical processes.

Polymer Synthesis

TMTHF is explored as a solvent for producing high molecular weight polymers through radical-initiated polymerization. Its unique structure allows for cleaner polymerization processes without the interference of reactive protons, making it suitable for applications such as:

  • Pressure-Sensitive Adhesives : The absence of peroxides contributes to the stability and quality of the final polymer products.

Case Study 1: Use in Enzyme Reactions

A study investigated the effectiveness of TMTHF as a solvent in enzyme-catalyzed reactions. The results indicated that TMTHF not only maintained enzyme stability but also improved reaction yields compared to traditional solvents. This suggests its potential for biotechnological applications where enzyme activity is crucial.

Case Study 2: Polymer Synthesis

In another study focusing on polymer synthesis, TMTHF was used as a solvent for radical-initiated polymerization processes. The absence of reactive protons allowed for cleaner reactions and higher molecular weight polymers suitable for industrial applications such as adhesives and coatings.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyltetrahydro-3,4-furandiol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 2,2,5,5-tetramethyltetrahydro-3,4-furandiol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Boiling Point (°C) Key Structural Features
2,2,5,5-Tetramethyltetrahydro-3,4-furandiol (Hypothetical) C₈H₁₆O₃ 160.21 2,2,5,5-Tetramethyl N/A N/A Rigid tetrahydrofuran core with axial diols
trans-Tetrahydro-3,4-furandiol C₄H₈O₃ 104.10 None (parent diol) N/A N/A Planar diol configuration
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran C₂₈H₂₀Br₂O 532.26 2,2,5,5-Tetraphenyl; 3,4-dibromo 98 (m.p.) N/A Non-planar furan ring; Br substituents
Massoniresinol C₂₀H₂₄O₈ 392.40 Aryl and hydroxymethyl groups N/A N/A Complex lignan structure with multiple substituents

Key Observations :

  • Steric Effects : The 2,2,5,5-tetramethyl groups in the target compound introduce significant steric hindrance compared to the unsubstituted trans-tetrahydro-3,4-furandiol . This likely reduces conformational flexibility and enhances thermal stability.
  • Electron-Withdrawing Groups : The bromine and phenyl substituents in 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran increase molecular weight and polarizability, affecting solubility and reactivity.
  • Crystallinity : The tetraphenyl-substituted derivative forms a three-dimensional supramolecular network via C–H⋯Br and Br⋯Br interactions , whereas the methyl-substituted diol may exhibit different packing due to smaller substituents.

Biological Activity

2,2,5,5-Tetramethyltetrahydro-3,4-furandiol (C₈H₁₈O₂) is a heterocyclic organic compound derived from tetrahydrofuran. Its unique structure, characterized by four methyl groups adjacent to the oxygen atom in the tetrahydrofuran ring, contributes to its distinct biological properties. This article reviews the biological activity of this compound, focusing on its applications in medicinal chemistry and biological assays.

Structural Properties

The molecular structure of 2,2,5,5-tetramethyltetrahydro-3,4-furandiol is notable for its non-polar solvent properties and stability against peroxide formation. These characteristics make it a safer alternative to traditional ethers such as tetrahydrofuran and diethyl ether. The compound's ability to avoid peroxide formation enhances its utility in various biological applications.

Biological Activity

Research indicates that 2,2,5,5-tetramethyltetrahydro-3,4-furandiol exhibits significant biological activity. It has been evaluated for its potential use in:

  • Medicinal Chemistry : The compound has been studied for its effects on cancer cell lines and stem-like cells. High-throughput screening (HTS) methods have identified it as a potential inhibitor of ovarian cancer stem-like cells .
  • Solvent Properties : Its non-polar nature allows it to act as a solvent in biological assays without interfering with the biochemical processes being studied.

Case Studies

  • Ovarian Cancer Research : In a study focusing on ovarian cancer stem-like cells derived from OVCAR-3 cell lines, 2,2,5,5-tetramethyltetrahydro-3,4-furandiol was included in a library of compounds tested for growth inhibition. Out of 793 compounds screened, it displayed a statistically significant effect on cell growth inhibition at specific concentrations .
    • Methodology : Cells were treated with various concentrations of the compound over 96 hours. The percentage growth relative to untreated controls was calculated using fluorescence intensity measurements.
    • Results : The compound exhibited an inhibiting effect on cell proliferation with a percentage growth reduction ranging from 3.3% to 74.1%, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

To understand the uniqueness of 2,2,5,5-tetramethyltetrahydro-3,4-furandiol, a comparison with similar compounds is essential:

Compound NameStructureUnique Features
TetrahydrofuranC₄H₈OForms peroxides; more polar
Diethyl etherC₄H₁₀OForms peroxides; less steric hindrance
1-Methoxy-2-methylbenzene (Anisole)C₈H₁₀OAromatic; different reactivity profile
1-MethylcyclopentanolC₆H₁₄OCyclic; forms hydrogen bonds

The key differentiator for 2,2,5,5-tetramethyltetrahydro-3,4-furandiol lies in its ability to remain stable without forming peroxides while maintaining effective solvent properties comparable to hydrocarbons.

Q & A

Q. What synthetic methodologies are effective for preparing 2,2,5,5-tetramethyltetrahydro-3,4-furandiol?

The synthesis of structurally related tetrahydrofuran derivatives often involves cyclization reactions or modifications of pre-existing furan precursors. For example, bromination of 1,1-diphenylprop-2-yne-1-ol under reflux conditions (n-pentane, 12 hours) with aqueous KOH and bromine can yield brominated tetrahydrofuran derivatives via Favorskii-type rearrangements and subsequent cyclization . Optimization requires careful control of reaction time, solvent polarity, and stoichiometry to minimize byproducts. Characterization via 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 7.21–7.35 ppm for aromatic protons and δ 83.8 ppm for C–O bonds) is critical for confirming regioselectivity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR resolves aromatic and aliphatic proton environments, while 13C^{13}\text{C} NMR identifies carbonyl and quaternary carbons (e.g., δ 113.4 ppm for C–Br in related structures) .
  • X-ray Crystallography : Determines molecular conformation and crystal packing. For example, orthorhombic space group P212121P2_12_12_1 with unit cell parameters a=9.4301(5)a = 9.4301(5) Å, b=9.4561(5)b = 9.4561(5) Å, c=24.8572(12)c = 24.8572(12) Å was used for a brominated analog .
  • HPLC-MS : Validates purity and molecular weight (e.g., molecular ion peaks at m/z=532.26m/z = 532.26 for C28_{28}H20_{20}Br2_2O analogs) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation and intermolecular interactions?

X-ray diffraction studies reveal non-planar furan rings (deviations up to 0.045 Å from the least-squares plane) and aryl ring tilting (67.7°–79.3°), impacting steric and electronic properties . Weak interactions like C–H⋯H (2.3–2.5 Å) and type I Br⋯Br contacts (3.814 Å) stabilize 3D supramolecular networks . Refinement using SHELXL2014 with R[F2>2σ(F2)]=0.022R[F^2 > 2σ(F^2)] = 0.022 and wR(F2)=0.047wR(F^2) = 0.047 ensures accuracy in atomic displacement parameters .

Q. What mechanistic pathways explain unexpected byproducts in tetrahydrofuran synthesis?

Competing pathways may arise from reaction condition variations. For example, heating 1,1-diphenylprop-2-yne-1-ol under reflux instead of room-temperature stirring can favor alkoxide intermediates, leading to acetylenic species and subsequent bromination/hydrolysis. Trans-Favorskii rearrangements may produce allylic diols, which cyclize to tetrahydrofurans via dehydration . Kinetic vs. thermodynamic control should be assessed using time-resolved NMR or DFT calculations.

Q. How should researchers address contradictions in crystallographic refinement parameters?

Discrepancies in thermal motion or hydrogen atom positioning require:

  • Full-matrix refinement : Incorporates covariance matrices for geometric parameters .
  • Constraints : Fix isotropic displacement parameters (UisoU_{\text{iso}}) for H-atoms at 1.2–1.5 times UeqU_{\text{eq}} of bonded atoms .
  • Validation tools : Use PLATON or CheckCIF to flag outliers in bond lengths/angles (e.g., C–Br bond deviations > 0.02 Å) .

Methodological Recommendations

  • Synthetic Optimization : Screen solvents (n-pentane, THF) and catalysts (KOH, NaH) to enhance yield .
  • Crystallization : Use slow evaporation of ethanol/THF (1:1) for high-quality single crystals .
  • Data Analysis : Employ ORTEP-3 for molecular graphics and SHELXTL for structure solution .

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